

AMG-076: A Comparative Analysis of Cross-Reactivity with MCHR2

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Compound of Interest

Compound Name: AMG-076 free base

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This guide provides a detailed comparison of the binding affinity and functional activity of the MCHR1 antagonist, AMG-076, against its intended target, Melanin-Concentrating Hormone Receptor 1 (MCHR1), and the closely related Melanin-Concentrating Hormone Receptor 2 (MCHR2). The following sections present quantitative data, experimental methodologies, and a visual representation of the distinct signaling pathways to objectively assess the cross-reactivity of AMG-076.

Quantitative Comparison of AMG-076 Activity at MCHR1 and MCHR2

The selectivity of AMG-076 for MCHR1 over MCHR2 is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data from in vitro assays.

| Target | Parameter | AMG-076 Value (nmol/L) | Reference |
|-------------|--|------------------------|-----------|
| Human MCHR1 | K _i (Binding Affinity) | 0.6 ± 0.10 | [1][2] |
| Human MCHR1 | IC ₅₀ (Functional Antagonism) | 1.2 ± 0.26 | [1][2] |
| Human MCHR2 | IC ₅₀ (Functional Antagonism) | >10,000 | [1] |

Key Observation: AMG-076 demonstrates high-potency binding and functional antagonism at the human MCHR1. In contrast, it exhibits no significant inhibitory activity at human MCHR2 at concentrations up to 10,000 nmol/L, highlighting its substantial selectivity for MCHR1.

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

[¹²⁵I]-MCH Displacement Membrane-Binding Assay (for MCHR1 Binding Affinity)

This competitive binding assay quantifies the affinity of a test compound (AMG-076) for the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand ([¹²⁵I]-MCH).

Methodology:

- **Membrane Preparation:** Membranes were prepared from HEK293 cells stably expressing the human MCHR1.
- **Incubation:** A constant concentration of the radioligand, [¹²⁵I]-MCH, was incubated with the MCHR1-containing cell membranes in the presence of varying concentrations of the unlabeled test compound, AMG-076.
- **Equilibrium:** The mixture was incubated to allow the binding reaction to reach equilibrium.
- **Separation:** The receptor-bound radioligand was separated from the unbound radioligand via rapid filtration.
- **Detection:** The amount of radioactivity bound to the filter was quantified using a scintillation counter.
- **Data Analysis:** The concentration of AMG-076 that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC₅₀) was determined. The binding affinity (K_i) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

FLIPR Ca²⁺ Mobilization Assay (for Functional Antagonism)

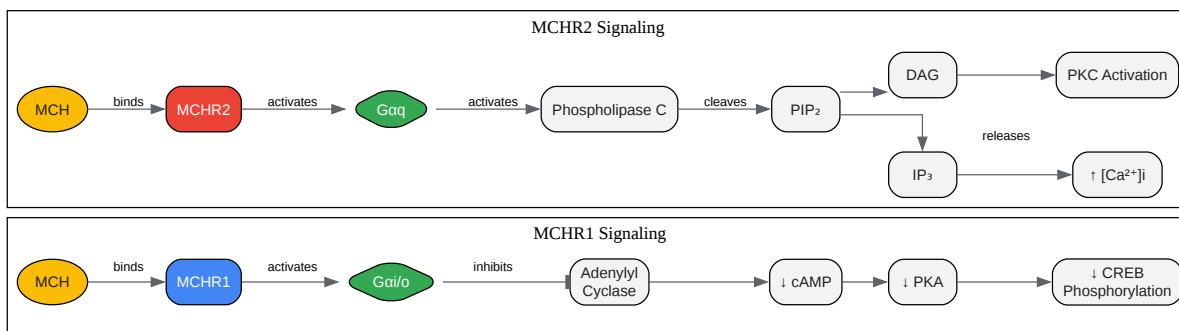
This cell-based functional assay measures the ability of an antagonist (AMG-076) to inhibit the intracellular calcium mobilization induced by an agonist (MCH) at MCHR1 or MCHR2. This assay is particularly relevant for Gq-coupled receptors like MCHR2 and can also be adapted for Gi/o-coupled receptors like MCHR1, often by co-expressing a promiscuous G-protein.

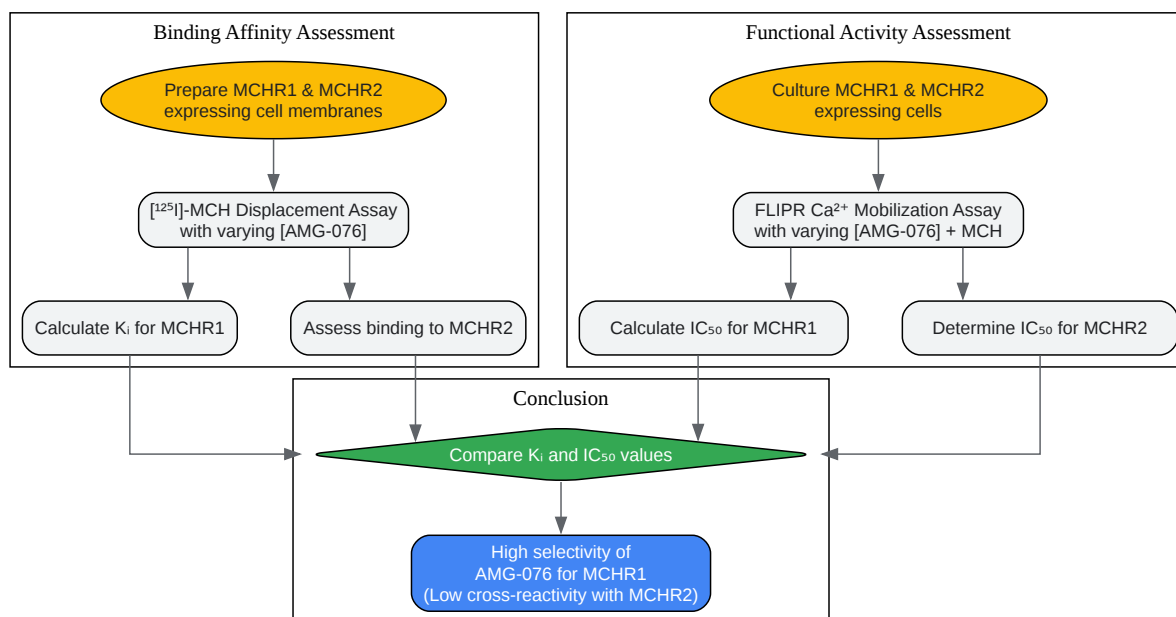
Methodology:

- **Cell Culture:** HEK293 cells stably expressing either human MCHR1 or human MCHR2 were plated in microplates.
- **Dye Loading:** The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to free intracellular calcium.
- **Compound Incubation:** The cells were pre-incubated with varying concentrations of AMG-076.
- **Agonist Stimulation:** The cells were then stimulated with a fixed concentration of MCH (at its EC₅₀, the concentration that elicits a half-maximal response).
- **Signal Detection:** Changes in intracellular calcium concentration were measured in real-time as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
- **Data Analysis:** The concentration of AMG-076 that inhibits 50% of the MCH-induced calcium response (IC₅₀) was determined.

MCHR1 and MCHR2 Signaling Pathways

MCHR1 and MCHR2 are both G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand, melanin-concentrating hormone (MCH). However, they couple to different G protein subtypes, leading to distinct downstream signaling cascades.





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References

- 1. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]

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